(Piperidin-4-yl)phosphonic acid hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ylphosphonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h5-6H,1-4H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNQQXESJLLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1P(=O)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823764-59-5 | |
| Record name | (piperidin-4-yl)phosphonic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yl)phosphonic acid hydrochloride typically involves the reaction of piperidine with phosphonic acid derivatives under controlled conditions. One common method involves the use of piperidine and phosphorus trichloride, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-yl)phosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
(Piperidin-4-yl)phosphonic acid hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Piperidin-4-yl)phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between “(Piperidin-4-yl)phosphonic acid hydrochloride” and analogous piperidine derivatives:
Physicochemical Properties
- Solubility: The phosphonic acid group in the target compound enhances water solubility compared to hydrophobic analogs like 4-(diphenylmethoxy)piperidine hydrochloride (solubility data marked as “unknown” in SDS) . Derivatives with aromatic groups (e.g., methoxyphenyl, chlorophenyl) exhibit reduced hydrophilicity.
- Acidity : The phosphonic acid group (–PO(OH)₂) is significantly more acidic (pKa ~2) than carboxylic acids (e.g., 4-(piperidin-4-yl)benzoic acid hydrochloride , pKa ~4.7) . Sulfonyl-containing analogs (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride ) may exhibit stronger acidity depending on substitution .
- Thermal Stability : Hydrochloride salts generally improve stability, but bulky substituents (e.g., diphenylmethoxy) may reduce degradation rates compared to smaller phosphonic acid derivatives .
Biological Activity
(Piperidin-4-yl)phosphonic acid hydrochloride is an organophosphorus compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNOP
- Molecular Weight : 201.59 g/mol
- Appearance : White powder, stable under refrigeration at approximately 4°C.
The compound features a piperidine ring which enhances its reactivity and interaction with biological systems. The phosphonic acid functional group plays a crucial role in its biological activity by facilitating strong binding interactions with various enzymes and proteins.
Research indicates that this compound acts primarily as an enzyme inhibitor . Its structural similarity to neurotransmitters allows it to interact with specific receptors involved in neurochemical processes. The compound has shown potential in modulating enzyme activity related to neurotransmitter metabolism and receptor signaling pathways, which are critical for various cellular functions.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit enzymes involved in neurotransmitter pathways. This inhibition can lead to altered metabolic processes, potentially providing therapeutic effects for neurological disorders.
-
Neuroprotective Effects :
- Studies have highlighted its potential neuroprotective properties, particularly against chemotherapy-induced neurotoxicity, such as that caused by paclitaxel. Research suggests that it may alleviate symptoms associated with peripheral neuropathy by modulating cellular responses to oxidative stress and inflammation.
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Anti-inflammatory Activity :
- Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, such as IL-1β, from macrophages.
Table 1: Summary of Biological Activities
Detailed Findings
- Neuroprotective Studies :
-
Inflammatory Response Modulation :
- Another study focused on the compound's ability to modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway in macrophages, which is crucial for controlling inflammation . The compound was effective at concentrations as low as 10 µM, demonstrating a concentration-dependent effect on IL-1β release.
-
Synthesis and Structural Analysis :
- The synthesis typically involves reacting piperidine with phosphonic acid derivatives under controlled conditions to optimize yield and purity. Structural modifications have been explored to enhance biological activity while maintaining safety profiles.
Q & A
What are the recommended spectroscopic techniques for structural elucidation of (piperidin-4-yl)phosphonic acid hydrochloride, and how do key spectral signatures distinguish it from related phosphonic acid derivatives?
Basic Question
To confirm the structure, use ¹H/¹³C NMR to identify the piperidine ring protons (δ 1.5–3.0 ppm for axial/equatorial H) and phosphonic acid protons (δ 5.0–6.0 ppm, broad due to P–OH exchange). FT-IR can detect P=O stretching (~1150–1250 cm⁻¹) and P–OH vibrations (~900–1000 cm⁻¹). Mass spectrometry (HRMS) should show the molecular ion peak at m/z 201.59 (C₅H₁₃ClNO₃P) . Differentiation from analogs (e.g., 2-aminoethylphosphonic acid) relies on the absence of an α-amino group in the piperidine ring and the downfield shift of the phosphonic moiety in NMR .
How can researchers optimize the synthesis of this compound to improve yield and purity, particularly in avoiding byproducts like phosphorylated piperidine isomers?
Advanced Question
Methodology :
- Step 1 : Start with 4-piperidone. Perform a Kabachnik–Fields reaction with phosphorus trichloride and ammonium chloride in anhydrous THF at −10°C to form the intermediate phosphonate ester.
- Step 2 : Hydrolyze the ester using 6M HCl at 80°C for 12 hours. Monitor reaction progress via TLC (silica gel, eluent: MeOH/CH₂Cl₂ 1:4).
- Purification : Use ion-exchange chromatography (Dowex 50WX8 resin) to separate the target compound from isomers. Final purity (>98%) can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
What biochemical assays are suitable for evaluating the inhibitory activity of this compound against phosphatases or kinases, and how does its phosphonic acid group influence binding kinetics?
Advanced Question
Assay Design :
- Enzyme Inhibition : Use a colorimetric malachite green assay to measure phosphate release from para-nitrophenyl phosphate (pNPP) in the presence of alkaline phosphatase (ALP). Compare IC₅₀ values with control inhibitors (e.g., orthovanadate).
- Binding Kinetics : Perform surface plasmon resonance (SPR) with immobilized ALP. The phosphonic acid group’s tetrahedral geometry mimics the transition state of phosphate ester hydrolysis, leading to stronger binding (Kd ≈ 10⁻⁷ M) compared to carboxylate analogs .
How does the stability of this compound vary under different pH and temperature conditions, and what degradation products are formed?
Basic Question
Stability Protocol :
- pH Stability : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C for 24 hours. Analyze via HPLC ; degradation is minimal at pH 4–6 but accelerates in alkaline conditions (hydrolysis of P–O bonds).
- Thermal Stability : Store at 4°C (as recommended ). At 40°C, degradation products include piperidin-4-ol (via acid-catalyzed hydrolysis) and phosphoric acid , identified by ³¹P NMR .
What analytical strategies can resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
Advanced Question
Approach :
- Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or ethanol, which may falsely indicate low solubility.
- Solubility Screening : Prepare saturated solutions in H₂O, MeOH, and CHCl₃. Filter (0.22 µm) and quantify via gravimetric analysis . Conflicting data may arise from hydration states; confirm via Karl Fischer titration .
How can computational modeling (e.g., DFT or MD simulations) predict the interaction of this compound with biological targets like G-protein-coupled receptors (GPCRs)?
Advanced Question
Methodology :
- Docking Studies : Use AutoDock Vina with GPCR crystal structures (e.g., μ-opioid receptor). The protonated piperidine nitrogen forms salt bridges with Asp residues, while the phosphonic acid group interacts with Mg²⁺ in allosteric pockets.
- MD Simulations (AMBER) : Simulate ligand-receptor complexes for 100 ns. Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) to validate stability .
What safety precautions are critical when handling this compound, given the lack of published safety data?
Basic Question
Recommendations :
- Assume GHS Category 2 for skin/eye irritation (similar to piperidine derivatives ). Use nitrile gloves, goggles, and fume hoods.
- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste. Store desiccated at 4°C in amber glass to prevent hygroscopic degradation .
How does the compound’s logP value influence its pharmacokinetic properties, and what modifications could enhance blood-brain barrier (BBB) penetration for neuropharmacology studies?
Advanced Question
Analysis :
- logP Calculation : Use ChemAxon to estimate logP ≈ −1.2 (highly hydrophilic). This limits BBB penetration but improves renal clearance.
- Derivatization : Introduce lipophilic groups (e.g., benzyl ester prodrugs) to increase logP. Monitor bioavailability via LC-MS/MS in rodent plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
